molecular formula C8H4O4-2 B1215562 Phthalate CAS No. 3198-29-6

Phthalate

Cat. No.: B1215562
CAS No.: 3198-29-6
M. Wt: 164.11 g/mol
InChI Key: XNGIFLGASWRNHJ-UHFFFAOYSA-L
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Description

Phthalates, or phthalic acid esters, are a class of synthetic chemicals primarily used as plasticizers to enhance the flexibility and durability of polyvinyl chloride (PVC) products. They are also found in cosmetics, medical devices, food packaging, and adhesives . Phthalates are classified based on molecular weight:

  • Low-molecular-weight (LMW) phthalates (e.g., dimethyl phthalate (DMP), diethyl this compound (DEP)): Used in personal care products and coatings.
  • High-molecular-weight (HMW) phthalates (e.g., di(2-ethylhexyl) this compound (DEHP), diisodecyl this compound (DIDP)): Dominant in PVC applications .

Their widespread use raises concerns due to endocrine-disrupting properties, reproductive toxicity, and environmental persistence .

Scientific Research Applications

Plasticizers in PVC

Phthalates are predominantly utilized as plasticizers in PVC manufacturing. They enhance the material's flexibility and durability, making it suitable for a wide range of products:

Phthalate Applications Products
DEHPPlasticizerMedical devices, flooring, toys
DBPPlasticizerAdhesives, cosmetics
DINPPlasticizerFood packaging, toys
DIDPPlasticizerAutomotive interiors

Phthalates contribute significantly to the global plasticizer market, which was estimated at approximately $10 billion in 2020 .

Medical Devices

Phthalates are widely used in medical devices due to their ability to provide flexibility and durability. Common applications include:

  • Medical tubing
  • Intravenous bags
  • Blood storage bags

The use of phthalates in these applications is critical for ensuring the safety and efficacy of medical treatments .

Consumer Products

Phthalates are found in various consumer products such as:

  • Personal care items : Nail polish, hair sprays, and perfumes often contain low-molecular-weight phthalates like diethyl this compound .
  • Household products : Cleaning agents and textiles benefit from the flexibility imparted by phthalates .

Building and Construction

In construction, phthalates are used in flooring, wall coverings, and roofing membranes. Their properties help reduce a building's environmental footprint while enhancing material performance .

This compound Exposure in Food Packaging

Research indicates that food packaging made with PVC containing phthalates can lead to human exposure through food contact. A study found that DEHP and DBP were significant contributors to dietary exposure among consumers . Regulatory bodies like the Food and Drug Administration have established safety reviews for these materials to mitigate risks.

Automotive Applications

Phthalates play a crucial role in automotive interiors by providing resistance to heat and degradation. A study highlighted that high-phthalate formulations are essential for maintaining the integrity of vinyl seat covers and interior trims under varying environmental conditions .

Health Considerations

Despite their widespread use, concerns regarding the health effects of this compound exposure have emerged. Studies have linked certain phthalates to reproductive issues and developmental concerns in children . Regulatory efforts are ongoing to evaluate and manage these risks effectively.

Q & A

Basic Research Questions

Q. What systematic review protocols are recommended for evaluating phthalate toxicity across human and animal studies?

A robust systematic review should follow a tiered approach:

  • Tier 1 : Conduct a broad literature search using databases (PubMed, Scopus) and regulatory documents (EPA IRIS, CPSC reports) to identify primary and secondary sources .
  • Tier 2 : Screen secondary sources (reviews, risk assessments) for relevance to specific phthalates and endpoints (e.g., reproductive toxicity, endocrine disruption) .
  • Tier 3 : Address data gaps by searching primary literature for missing mechanistic or exposure data .
  • Data Extraction : Standardize dose metrics (e.g., mg/kg/day) and resolve overlapping data by selecting the primary study with the longest follow-up or largest sample size .
  • Confidence Assessment : Use criteria (e.g., risk of bias, consistency) to evaluate human and animal evidence separately, supplemented by mechanistic data .

Q. How should researchers address conflicting results between epidemiological and animal studies on this compound toxicity?

  • Study Design Comparison : Evaluate differences in exposure timing (e.g., developmental vs. adult), dose ranges, and endpoints. For example, animal studies often use higher doses than human biomonitoring data .
  • Dose Standardization : Convert animal doses to human equivalent doses using body surface area scaling or pharmacokinetic modeling .
  • Confounding Factors : In epidemiology, adjust for covariates (e.g., co-exposure to other endocrine disruptors) using regression models .
  • Mechanistic Bridging : Use in vitro models (e.g., 3D testis co-cultures) to identify conserved pathways (e.g., steroidogenesis disruption) across species .

Q. What tiered strategies are effective for exposure assessment of phthalates in environmental health studies?

  • Tier 1 : Compile production volumes, use patterns, and regulatory status from authoritative sources (e.g., CPSC, EPA) .
  • Tier 2 : Extract exposure biomarkers (e.g., urinary monoesters like MEHP) from NHANES or cohort studies to estimate population-level exposure .
  • Tier 3 : Conduct targeted biomonitoring in high-risk subgroups (e.g., pregnant women) using GC-MS or HPLC-DAD methods .

Advanced Research Questions

Q. How can mechanistic data (e.g., PBPK models, omics) enhance this compound risk assessment?

  • PBPK Modeling : Integrate pharmacokinetic data to predict internal doses from external exposures. For example, model DEHP metabolism to its active metabolite, MEHP, across tissues .
  • Toxicogenomics : Compare transcriptomic responses in in vitro models (e.g., 3D-TCS) with in vivo data to validate adverse outcome pathways (AOPs) for reproductive toxicity .
  • Epigenetic Analysis : Investigate DNA methylation changes in genes like PPARγ or AR to link this compound exposure to transgenerational effects .

Q. What methodologies resolve uncertainties in cumulative risk assessment for phthalates?

  • Mixture Analysis : Use NHANES data to assess co-exposure to multiple phthalates (e.g., DEHP, DBP) and calculate hazard indices .
  • Additivity Assumptions : Apply dose addition or response addition models based on shared AOPs (e.g., anti-androgenic effects) .
  • Sensitivity Analysis : Quantify uncertainty sources (e.g., exposure misclassification, toxicokinetic variability) using probabilistic models .

Q. How should researchers validate analytical methods for this compound quantification in complex matrices?

  • Method Development : Optimize extraction protocols (e.g., solid-phase extraction for urine) and validate limits of detection (LOD) using GC-MS or LC-MS/MS .
  • Matrix Effects : Spike recovery tests in diverse matrices (e.g., serum, dust) to account for interference .
  • Interlaboratory Calibration : Follow standardized protocols (e.g., GB/T 22048-2022 for toys) with safety factors (e.g., 60% for material variability) .

Q. Key Recommendations

  • Prioritize in silico and in vitro models to reduce reliance on animal studies .
  • Harmonize biomonitoring protocols across cohorts to improve exposure comparability .
  • Address data gaps for understudied phthalates (e.g., DiNP, DiDP) using tiered strategies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phthalates vs. Adipates

Adipates, such as butoxyethyl adipates , are emerging as alternatives to phthalates. Key differences include:

Property Phthalates (e.g., DEHP) Adipates (e.g., butoxyethyl adipate)
Plasticizing Efficiency High Comparable or slightly lower
Thermal Stability Moderate Higher
Toxicity DEHP linked to reproductive harm Lower endocrine disruption potential
Environmental Impact Persistent, bioaccumulative Faster degradation

A 2021 study demonstrated that PVC plasticized with adipates exhibited similar melt fluidity to DEHP-based composites, with enhanced thermal stability .

Phthalates vs. Trimellitates and Cyclohexanoates

  • Tris(2-ethylhexyl) trimellitate (TOTM): Used in high-temperature applications (e.g., cables).
  • Diisononyl cyclohexane-1,2-dicarboxylate (DINCH): A non-phthalate plasticizer with low migration rates from PVC. DINCH has replaced DEHP in toys and medical devices in the EU due to its safer toxicological profile .

Intra-Phthalate Comparisons

Key phthalates differ in applications, exposure risks, and regulatory status:

Phthalate Molecular Weight Primary Use Health Concerns Regulatory Status (EU/US)
DEHP 390.56 g/mol PVC products, medical tubing Reproductive toxicity, hepatotoxicity Restricted under REACH; EPA priority
DMP 194.18 g/mol Cosmetics, insect repellents Low detection rates in biomonitoring Limited restrictions
DBP 278.34 g/mol Nail polish, adhesives Developmental toxicity Banned in cosmetics (EU)
DINP 418.61 g/mol PVC flooring, automotive Liver/kidney effects (high-dose) Restricted in childcare articles

Data from

  • Exposure Variability : DEHP metabolites (e.g., MEHP) are detected in >90% of human urine samples globally, whereas DMP metabolites (MMP) show detection rates as low as 1.4% in European cohorts .
  • Regulatory Trends : The EPA’s 2023 draft proposal emphasizes cumulative risk assessment for DEHP, DBP, BBP, DCHP, DnPP, and DINP, reflecting their co-occurrence in consumer products .

Analytical and Regulatory Challenges

  • Detection Limits: Methods like GC-MS/MS can identify phthalates at concentrations as low as 0.1 µg/L, but low biomonitoring rates for DnOP and DCHP (<24% above LOD/LOQ) complicate risk assessments .
  • Regulatory Gaps : ECHA classifies phthalates into hazard tiers, but substitutes like DINCH lack long-term toxicity data .

Properties

CAS No.

3198-29-6

Molecular Formula

C8H4O4-2

Molecular Weight

164.11 g/mol

IUPAC Name

phthalate

InChI

InChI=1S/C8H6O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10)(H,11,12)/p-2

InChI Key

XNGIFLGASWRNHJ-UHFFFAOYSA-L

SMILES

C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-]

Key on ui other cas no.

3198-29-6

Synonyms

disodium phthalate
phthalate
phthalic acid
phthalic acid, copper salt
phthalic acid, dipotassium salt
phthalic acid, disodium salt
phthalic acid, monobarium salt
phthalic acid, monocalcium salt
phthalic acid, monoiron (2+) salt
phthalic acid, monolead (2+) salt
phthalic acid, monopotassium salt
phthalic acid, monoruthenium salt
phthalic acid, monosodium salt
phthalic acid, potassium salt
phthalic acid, potassium, sodium salt
phthalic acid, sodium salt
potassium hydrogen phthalate

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a stirred reactor 28.4 g of MgCl2, 49.5 g of anhydrous ethanol, 10 ml of vaseline oil ROL OB/30, 100 ml of silicone oil having a viscosity of 350 cs were added. The mixture was heated at 120° C. until MgCl2 was dissolved. The hot reaction mixture was then transferred to a 1.5 l reactor equipped with a Ultra Turrax T-45 N stirrer, containing 150 cm3 of vaseline oil and 150 cm3 of silicone oil. The temperature was maintained at 120° C. whilst stirring for 3 minutes at 3000 RPM. The mixture was then discharged in a 2 liter stirred tank containing 1 l of anhydrous n-heptane cooled to 0° C. whilst stirring at a speed of 6 m/sec for about 20 minutes, maintaining the temperature at 0° C. The particles so obtained, after washing with n-hexane, were subjected to a thermal treatment in a nitrogen stream, at temperatures ranging from 50° to 150° C. until spherical particles were obtained having a residual alcohol content of about 35% by weight. 25 g of this product were charged into a stirred reactor containing 625 ml of TlCl4 at 0° C. and under stirring. The mixture was then heated to 100° C. for one hour and then left to cool. When the temperature of 40° C. was reached, diisobutyl phthalate was added in quantities such to give a molar ratio of magnesium to phthalate of 8. The mixture was heated to 100° C. for 2 hours under stirring and then the solid was left to settle. The hot liquid was removed by syphoning. Then 500 ml of TiCl4 was added and the mixture was heated to 120° C. for 1 hour whilst stirring. After settling, the hot liquid was removed by syphoning and the solid was washed with n-hexane.
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
product
Quantity
25 g
Type
reactant
Reaction Step Two
[Compound]
Name
TlCl4
Quantity
625 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 L
Type
solvent
Reaction Step Five
Name
Quantity
28.4 g
Type
reactant
Reaction Step Six
Quantity
49.5 g
Type
reactant
Reaction Step Six
[Compound]
Name
vaseline oil
Quantity
10 mL
Type
reactant
Reaction Step Six
[Compound]
Name
silicone oil
Quantity
100 mL
Type
reactant
Reaction Step Six
[Compound]
Name
350
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
vaseline oil
Quantity
150 mL
Type
reactant
Reaction Step Eight
[Compound]
Name
silicone oil
Quantity
150 mL
Type
reactant
Reaction Step Eight

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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